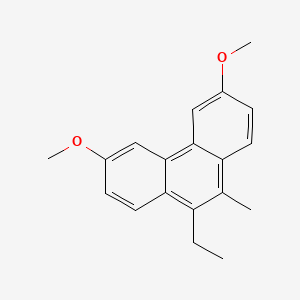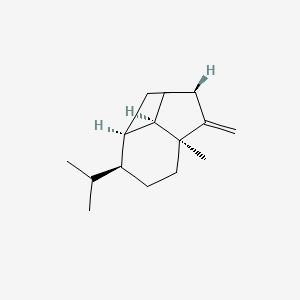![molecular formula C25H32N2O5 B13803835 N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid CAS No. 5432-92-8](/img/structure/B13803835.png)
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a diphenyl group, and a pent-4-enamide moiety, combined with oxalic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The diethylamino group can be introduced through a reaction with diethylamine, while the diphenyl group can be added via a Friedel-Crafts acylation reaction. The pent-4-enamide moiety is then formed through a series of condensation reactions. Finally, the compound is combined with oxalic acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to accelerate the reactions. The final product is then purified through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar diethylamino group but differs in its overall structure and functional groups.
Bromomethyl methyl ether: Another compound with a similar ether functionality but different overall structure.
Uniqueness
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid is unique due to its combination of functional groups and its potential applications across various fields. Its specific structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5432-92-8 |
|---|---|
Molekularformel |
C25H32N2O5 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid |
InChI |
InChI=1S/C23H30N2O.C2H2O4/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(26)24-18-19-25(5-2)6-3;3-1(4)2(5)6/h4,7-16H,1,5-6,17-19H2,2-3H3,(H,24,26);(H,3,4)(H,5,6) |
InChI-Schlüssel |
XMFOMBTWTBXBNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


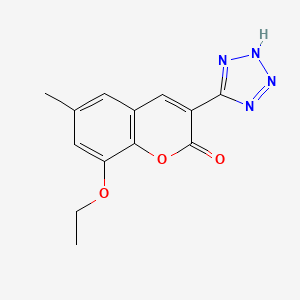

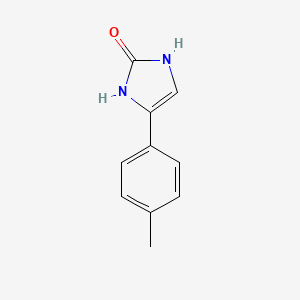
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
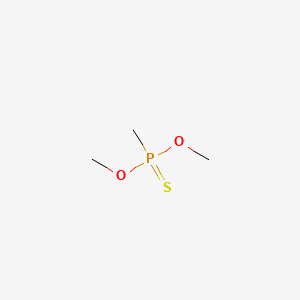
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
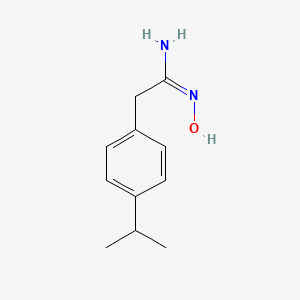
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
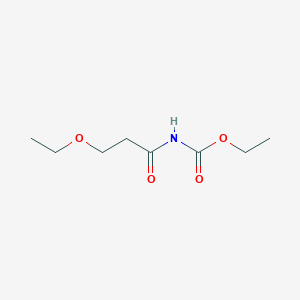
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
